2-[(4-chloro-3-methylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole
Overview
Description
The compound is a benzodiazole derivative with a methoxy group at the 5-position and a 4-chloro-3-methylphenoxy methyl group at the 2-position . Benzodiazoles are heterocyclic aromatic organic compounds and this one is substituted with various functional groups that could potentially influence its properties and reactivity .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it might involve the coupling of the appropriate benzodiazole with a 4-chloro-3-methylphenol derivative, possibly through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzodiazole core, with the methoxy group at the 5-position likely contributing electron density to the aromatic system. The 4-chloro-3-methylphenoxy methyl group at the 2-position could influence the electronic and steric properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating methoxy group and the electron-withdrawing chloro group. The benzodiazole core might undergo electrophilic substitution reactions, while the ether linkage could potentially be cleaved under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present. For instance, the presence of the methoxy and chloro groups could impact the compound’s solubility, while the benzodiazole core might contribute to its stability and aromaticity .Mechanism of Action
Target of Action
Similar compounds, such as phenoxy herbicides, are known to act by mimicking the auxin growth hormone indoleacetic acid (iaa) .
Mode of Action
Auxins like IAA induce rapid, uncontrolled growth in plants, leading to their death .
Biochemical Pathways
Auxin-like compounds typically affect plant growth pathways, leading to uncontrolled cell proliferation and eventually plant death .
Pharmacokinetics
Similar compounds are known to be rapidly metabolized by human hepatic microsomes .
Result of Action
Compounds that mimic auxins typically cause uncontrolled growth in plants, leading to their death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in water and organic solvents can affect its distribution in the environment . Additionally, its stability under various environmental conditions (e.g., temperature, pH, light exposure) can influence its persistence and bioavailability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(4-chloro-3-methylphenoxy)methyl]-6-methoxy-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-10-7-12(3-5-13(10)17)21-9-16-18-14-6-4-11(20-2)8-15(14)19-16/h3-8H,9H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSKBOZFTXSQFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=NC3=C(N2)C=C(C=C3)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501174643 | |
Record name | 2-[(4-Chloro-3-methylphenoxy)methyl]-6-methoxy-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501174643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chloro-3-methylphenoxy)methyl]-5-methoxy-1H-benzimidazole | |
CAS RN |
1018125-34-2 | |
Record name | 2-[(4-Chloro-3-methylphenoxy)methyl]-6-methoxy-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1018125-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(4-Chloro-3-methylphenoxy)methyl]-6-methoxy-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501174643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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